3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Description
This compound is a cationic benzo[e]indolium derivative featuring a conjugated π-system with a perchlorate counterion. Its structure includes a benzo[e]indolium core substituted with butyl and methyl groups at the 1-, 3-, and 2-positions, respectively, and a prop-1-en-1-yl linker connecting to a second indolylidene moiety. The extended conjugation between the indolylidene and benzo[e]indolium units enhances its electronic properties, making it suitable for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) or nonlinear optical materials . The butyl groups improve solubility in organic solvents, while the perchlorate counterion stabilizes the cationic charge, though it may raise concerns about oxidative sensitivity .
Properties
IUPAC Name |
3-butyl-2-[3-(1-butyl-3,3,5-trimethylindol-2-ylidene)prop-1-enyl]-1,1-dimethylbenzo[e]indol-3-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N2.ClHO4/c1-8-10-23-37-30-21-19-26(3)25-29(30)35(4,5)32(37)17-14-18-33-36(6,7)34-28-16-13-12-15-27(28)20-22-31(34)38(33)24-11-9-2;2-1(3,4)5/h12-22,25H,8-11,23-24H2,1-7H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUZRDXXKUQKNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)CCCC)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723829 | |
| Record name | 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215370-93-7 | |
| Record name | 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Molecular Formula : C27H37N2O4Cl
- Molecular Weight : 482.05 g/mol
- IUPAC Name : 3-butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
The biological activity of this compound may be attributed to several mechanisms:
- Cationic Amphiphilic Properties : The presence of quaternary ammonium groups suggests potential interactions with cell membranes, influencing membrane fluidity and permeability.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as phospholipases, which are crucial in various cellular processes .
- Antioxidant Activity : The indole structure may confer antioxidant properties, potentially protecting cells from oxidative stress .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of pharmacological effects:
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Neuroprotective | Protects neuronal cells from apoptosis |
In Vitro Studies
A study investigated the effects of related indole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
In Vivo Studies
In vivo studies on animal models have demonstrated that similar compounds can reduce tumor growth rates and enhance survival rates in treated subjects. These findings highlight the potential for therapeutic applications in oncology .
Toxicological Assessments
Toxicological evaluations have shown that while some derivatives exhibit low toxicity profiles, others may induce cytotoxicity at higher concentrations. This necessitates careful dose optimization in therapeutic contexts .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzo[e]indolium moiety provides electron-rich regions susceptible to electrophilic attack. Common reaction sites include:
| Position | Reactivity | Example Reactions |
|---|---|---|
| C-4 and C-6 | High electron density due to resonance stabilization | Nitration, halogenation, or sulfonation under acidic conditions |
| N-Alkyl groups | Steric hindrance from butyl/methyl groups limits reactivity | Limited substitution unless strong nucleophiles are used |
The perchlorate counterion (ClO₄⁻) stabilizes the cationic indolium structure, enabling reactions in polar aprotic solvents like DMF or DMSO .
Photochemical Behavior
The conjugated system allows for light-induced reactions:
| Condition | Reaction Type | Outcome |
|---|---|---|
| UV-Vis irradiation (400–600 nm) | Photoisomerization | Reversible E/Z isomerization of the prop-1-en-1-yl bridge |
| Visible light with oxidants | Singlet oxygen generation | Potential use in photodynamic therapy or organic synthesis |
Similar indolium derivatives exhibit fluorescence quenching upon binding to biomolecules, suggesting analogous behavior for this compound .
Redox Reactions
The indolium cation participates in reduction-oxidation processes:
| Reagent | Reaction | Product |
|---|---|---|
| NaBH₄ | Reduction of the cationic indolium core | Formation of a neutral dihydroindole derivative |
| Ce(IV) salts | Oxidation of the butyl side chain | Generation of ketone or carboxylic acid groups |
The perchlorate ion acts as a non-coordinating counterion, minimizing interference in redox processes .
Coordination Chemistry
The compound’s structure enables interactions with metal ions:
| Metal Ion | Binding Site | Application |
|---|---|---|
| Transition metals (e.g., Cu²⁺, Fe³⁺) | Nitrogen atoms in the indolium core | Formation of stable complexes for catalytic applications |
| Lanthanides (e.g., Eu³⁺) | Conjugated π-system | Luminescent materials with tunable emission |
These interactions are pH-dependent, with optimal binding occurring in neutral to slightly acidic conditions.
Comparative Reactivity of Analogues
The table below contrasts this compound with structurally similar indolium derivatives:
Stability Under Various Conditions
| Condition | Effect |
|---|---|
| Aqueous solutions (pH 2–8) | Stable for ≤24 hrs; decomposition at extremes |
| Organic solvents (CH₂Cl₂, THF) | Stable indefinitely when anhydrous |
| Heating (>150°C) | Perchlorate decomposition risk; exothermic reaction |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs are perchlorate salts of benzo[e]indolium derivatives. Key comparisons include:
Key Observations :
- Electronic Effects : Bromo substituents (as in the second compound) redshift absorption spectra compared to alkyl groups, enhancing light-harvesting efficiency in DSSCs . The target compound’s butyl groups prioritize solubility over spectral range.
- Counterion Impact : Perchlorate offers charge stabilization but may limit thermal stability compared to hexafluorophosphate (e.g., 3-butyl-...hexafluorophosphate in ), which is less oxidizing and more thermally robust.
- Hydrogen Bonding: Neutral analogs like the cyanoacetamide derivative form extensive H-bonded networks (R22(8) motifs), improving crystallinity but reducing solubility compared to cationic perchlorate salts .
Stability and Reactivity
- Perchlorate Salts : While effective for charge delocalization, perchlorate’s oxidizing nature necessitates careful handling. In contrast, hexafluorophosphate salts (e.g., CAS 885691-99-6 ) offer better stability for high-temperature applications.
- Alkyl vs. Aryl Substituents: Butyl/methyl groups in the target compound improve solubility in nonpolar solvents, whereas aryl substituents (e.g., chlorophenyl in ) enhance rigidity and π-stacking in solid-state materials.
Preparation Methods
Preparation of Indolium Precursors
The substituted indolium units are typically synthesized starting from indoline derivatives. Alkylation at the nitrogen (N-alkylation) with butyl groups is performed using butyl halides under basic conditions. Methyl groups at the 3 and 5 positions are introduced via methylation reactions or by using appropriately substituted starting materials.
Formation of the Prop-1-en-1-yl Linker
The conjugated linker between the two indolium units is introduced by a condensation reaction between the 2-position of one indolium unit and a suitable aldehyde or haloketone derivative on the other. This results in the formation of a vinylene bridge (prop-1-en-1-yl) with E-configuration, which enhances conjugation and electronic communication between the two chromophores.
Salt Formation with Perchlorate
The final indolium cation is paired with the perchlorate anion by treatment with perchloric acid or a perchlorate salt under controlled conditions to precipitate the perchlorate salt. This step is crucial for obtaining a stable, crystalline product with desirable solubility and electrochemical properties.
Research Findings and Optimization
Based on the chemical literature and data from PubChem and related organic synthesis studies:
- The molecular weight of the compound is approximately 644.7 g/mol.
- The compound is synthesized via a stepwise approach involving quaternization and formation of the vinylene bridge with high regioselectivity.
- Reaction conditions such as temperature, solvent, and stoichiometry are critical for high yield and purity.
- The use of polar solvents such as acetonitrile or ethanol is common, but water has also been reported as a green solvent alternative for related indolium compounds.
- Mild heating (around 60 °C) facilitates the condensation step without decomposing sensitive substituents.
- Perchlorate salts are favored for their stability and crystallinity, but safety precautions are necessary due to the oxidizing nature of perchlorates.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Butylation | Butyl bromide, base (e.g., K2CO3) | Room temperature | Acetonitrile | 85-90 | Alkylation of indoline nitrogen |
| Methylation | Methyl iodide or methyl sulfate | Room temperature | Acetonitrile | 80-88 | Introduction of methyl groups at 3,5-positions |
| Condensation (linker) | Aldehyde or haloketone derivative, base | 50-60 °C | Ethanol or water | 70-95 | Formation of prop-1-en-1-yl bridge |
| Salt formation | Perchloric acid or NaClO4 | 0-25 °C | Ethanol or water | >90 | Precipitation of perchlorate salt |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?
Methodological Answer: The synthesis typically involves multi-step condensation and alkylation reactions. For example:
Indole Intermediate Formation : React 3,3,5-trimethyl-1-butylindole derivatives with propionaldehyde under anhydrous conditions to form the enamine linkage. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Quaternization : Introduce the benzo[e]indolium core via alkylation with 1,1-dimethylethyl iodide. Catalysts like KI improve reactivity .
Perchlorate Salt Formation : Metathesis with NaClO₄ in methanol ensures counterion exchange. Slow reagent addition prevents premature precipitation .
Key Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF/MeOH mixtures) to suppress side reactions.
Advanced Question
Q. How can transient absorption spectroscopy (TAS) and time-resolved fluorescence resolve excited-state dynamics in this compound?
Methodological Answer:
- TAS Setup : Use a pump-probe system with femtosecond laser pulses (λ = 400 nm excitation). Measure kinetics at 500–800 nm to track intersystem crossing or charge-transfer states .
- Fluorescence Lifetimes : Employ time-correlated single-photon counting (TCSPC) with picosecond resolution. Compare decay profiles in solvents of varying polarity (e.g., DCM vs. DMSO) to assess solvatochromic effects.
- Data Interpretation : Fit decay curves to multi-exponential models and correlate with DFT-predicted energy gaps. Contradictory lifetimes may arise from aggregation; control sample homogeneity via sonication .
Basic Question
Q. Which spectroscopic techniques are critical for confirming structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign resonances to the indolium core (δ 8.5–9.0 ppm for aromatic protons) and butyl chains (δ 0.8–1.5 ppm). Verify counterion presence via ClO₄⁻ absence in spectra .
- FTIR : Confirm C=N stretching (1600–1650 cm⁻¹) and perchlorate vibrations (1100 cm⁻¹).
- UV-Vis : Compare experimental λₘₐₓ with TD-DFT calculations to validate π-π* transitions .
Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to quantify impurities (<0.5%) .
Advanced Question
Q. How do solvent polarity and temperature affect aggregation-induced emission (AIE) properties?
Methodological Answer:
- Experimental Design : Prepare solutions in DCM (low polarity) and glycerol (high polarity). Cool samples to 77 K (liquid N₂) or heat to 353 K.
- AIE Quantification : Measure photoluminescence intensity vs. concentration. Use dynamic light scattering (DLS) to correlate emission enhancement with nanoparticle size (50–200 nm).
- Contradiction Resolution : If AIE is absent in polar solvents, check for solvent-induced crystallization via XRD .
Basic Question
Q. What chromatographic methods effectively purify this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.
- HPLC : Optimize with a C18 column and 0.1% TFA in mobile phase to enhance peak resolution.
- Ion-Exchange : Remove residual chloride impurities with Dowex® 1X8 resin .
Advanced Question
Q. Which computational approaches model electronic structure and supramolecular interactions?
Methodological Answer:
- DFT : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) and compare with cyclic voltammetry data.
- Molecular Dynamics (MD) : Simulate aggregation in explicit solvents (e.g., water/ethanol) using GROMACS. Analyze π-π stacking distances (<3.5 Å) .
- Validation : Overlay simulated UV-Vis spectra with experimental data to refine parameters .
Basic Question
Q. How can researchers ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis.
- Degradation Monitoring : Run monthly HPLC checks. If degradation exceeds 5%, repurify via recrystallization (MeOH/Et₂O) .
Advanced Question
Q. How to resolve contradictory photoluminescence quantum yield (PLQY) values in literature?
Methodological Answer:
- Calibration : Use reference standards (e.g., quinine sulfate) under identical instrument settings.
- Sample Preparation : Ensure degassing (N₂ bubbling) to eliminate oxygen quenching.
- Systematic Evaluation : Compare PLQY in thin films vs. solutions to isolate aggregation effects .
Basic Question
Q. What safety protocols are essential for handling perchlorate salts?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Ventilation : Perform reactions in fume hoods to avoid inhalation.
- Waste Disposal : Neutralize perchlorate waste with NaHCO₃ before disposal .
Advanced Question
Q. How to design co-crystallization experiments to study π-π interactions?
Methodological Answer:
- Co-former Screening : Test dicarboxylic acids (e.g., fumaric acid) via solvent-drop grinding.
- XRD Analysis : Compare crystal packing with Cambridge Structural Database (CSD) entries for similar indolium salts.
- Thermal Analysis : Use DSC to identify co-crystal melting points distinct from parent compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
